molecular formula C17H18FN3O3 B4741314 1-(2-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

1-(2-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

Cat. No.: B4741314
M. Wt: 331.34 g/mol
InChI Key: OWNXSSJICGYTJL-UHFFFAOYSA-N
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Description

1-(2-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-fluorobenzoyl group: This step often involves acylation reactions using 2-fluorobenzoyl chloride and a suitable base.

    Attachment of the oxazole ring: The oxazole ring can be introduced through condensation reactions involving 5-methyl-1,2-oxazole and appropriate reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
  • 1-(2-bromobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
  • 1-(2-methylbenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

Uniqueness

1-(2-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom in the benzoyl group. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity and interaction with biological targets.

Properties

IUPAC Name

1-(2-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-11-10-15(20-24-11)19-16(22)12-6-8-21(9-7-12)17(23)13-4-2-3-5-14(13)18/h2-5,10,12H,6-9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNXSSJICGYTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
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1-(2-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
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1-(2-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
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1-(2-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
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1-(2-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

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